Eslicarbazepine, chemically known as (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide, is a single enantiomer anticonvulsant compound. It is classified as a third-generation antiepileptic drug (AED) and is the active metabolite of Eslicarbazepine acetate (ESL). Eslicarbazepine represents a significant advancement in AED development due to its unique pharmacological properties and potential for improved therapeutic outcomes in the field of epilepsy research. [ [] ]
The synthesis of Eslicarbazepine involves a multi-step process starting from readily available starting materials. While the specific details of the synthesis process are not elaborated upon in the provided abstracts, they do indicate that it involves modifications to the dibenzazepine nucleus. [ [] ] Further research into patents and chemical literature would be necessary to obtain a detailed synthesis protocol.
Eslicarbazepine shares a structural similarity with other dibenzazepine AEDs like Carbamazepine and Oxcarbazepine. It possesses a dibenzazepine nucleus with a 5-carboxamide substituent. The key structural difference lies in the 10,11-position, which influences its metabolic pathway and pharmacological profile. [ [] ] This structural variation prevents the formation of toxic epoxide metabolites observed with Carbamazepine. [ [] ]
Eslicarbazepine exerts its anticonvulsant effects primarily through the inhibition of voltage-gated sodium channels (VGSCs). [ [] ] It exhibits a higher affinity for the inactivated state of VGSCs compared to the resting state. [ [] ] This selective binding profile suggests that Eslicarbazepine preferentially targets rapidly firing neurons associated with epileptic discharges while minimizing effects on normal neuronal activity. [ [] ] Additionally, research suggests Eslicarbazepine may also modulate T-type calcium channels, potentially contributing to its antiepileptogenic effects. [ [] ]
Eslicarbazepine is described as a white to off-white, non-hygroscopic, odorless crystalline solid. [ [] ] It is a non-ionizable compound under physiological conditions. [ [] ] Its melting point is reported as 184-187°C with decomposition. [ [] ] The compound exhibits stability under various conditions, including exposure to light, heat, and humidity. [ [] ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: